H3B-6527

FGFR4 Kinase Inhibition Biochemical Potency

For researchers needing clean FGFR4 signaling interrogation without pan-FGFR hyperphosphatemia artifacts, H3B-6527 offers an orally bioavailable, covalent solution with ≥250-fold paralog selectivity. It binds irreversibly to Cys552, enabling sustained target residence time. - FGF19-biomarker-stratified efficacy validated in Hep3B & PDX models at 100-300 mg/kg BID. - Published food-effect PK data supports exposure standardization; fed-state dosing increases AUC by 1.5-2.5x. - Synergistic with oxaliplatin in gastric cancer models via FGFR4 suppression (p<0.01 vs monotherapy).

Molecular Formula C29H34Cl2N8O4
Molecular Weight 629.5 g/mol
CAS No. 1702259-66-2
Cat. No. B607911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3B-6527
CAS1702259-66-2
SynonymsH3B-6527;  H3B 6527;  H3B6527.
Molecular FormulaC29H34Cl2N8O4
Molecular Weight629.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C
InChIInChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34)
InChIKeyMBWRLLRCTIYXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

H3B-6527: FGFR4 Covalent Inhibitor


H3B-6527 is an orally bioavailable, covalent small-molecule inhibitor of fibroblast growth factor receptor 4 (FGFR4) developed through structure-guided drug design to achieve high paralog selectivity over FGFR1–3 [1]. It was advanced into Phase I clinical evaluation (NCT02834780) for advanced hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma based on preclinical demonstration that FGF19 expression serves as a predictive biomarker of response [2][3]. The compound binds covalently to Cys552 in the ATP-binding pocket of FGFR4, irreversibly blocking kinase activity and downstream signaling [4].

Why H3B-6527 Substitution Fails


FGFR4-targeting agents exhibit profound differences in selectivity, binding modality, and clinical validation that preclude generic substitution. Pan-FGFR inhibitors (e.g., erdafitinib, pemigatinib) carry dose-limiting toxicities from FGFR1–3 inhibition—hyperphosphatemia, tissue calcification, and nail disorders—that H3B-6527's 250-fold paralog selectivity was explicitly designed to evade [1]. Among FGFR4-selective inhibitors, key comparators such as fisogatinib (BLU-554; IC50 ~5 nM) and roblitinib (FGF401; IC50 ~1.9 nM) differ substantially in potency, selectivity windows, and the depth of biomarker-stratified clinical data available for procurement justification [2]. The covalent versus reversible-covalent binding mechanisms also carry distinct implications for target residence time and washout kinetics in experimental systems [3].

H3B-6527: Comparative Evidence


FGFR4 Biochemical Potency Comparison

H3B-6527 demonstrates superior biochemical potency against FGFR4 with an IC50 <1.2 nM, representing an approximately 4–5-fold lower IC50 compared to fisogatinib (BLU-554; IC50 = 5 nM) and a moderately improved potency relative to roblitinib (FGF401; IC50 = 1.9 nM) [1]. This potency advantage is achieved through irreversible covalent bond formation with Cys552 in the FGFR4 ATP-binding pocket [1]. Lower IC50 values may translate to reduced compound consumption and extended working concentration ranges in cell-based assays [1].

FGFR4 Kinase Inhibition Biochemical Potency Covalent Inhibitor

Paralog Selectivity Over FGFR1–3

H3B-6527 exhibits at least 250-fold selectivity for FGFR4 over FGFR1–3, with IC50 values of 320 nM (FGFR1), 1,290 nM (FGFR2), and 1,060 nM (FGFR3) [1]. This selectivity window is comparable to roblitinib (≥1,000-fold selectivity against a 65-kinase panel) but is achieved via irreversible covalent binding rather than reversible covalent interaction . Fisogatinib demonstrates IC50s for FGFR1–3 in the range of 624–2,203 nM, corresponding to approximately 125–440-fold selectivity, though its baseline FGFR4 IC50 is ~5 nM . Pan-FGFR inhibitors such as erdafitinib lack this selectivity entirely (FGFR1–4 IC50s all <10 nM), driving distinct toxicity profiles that limit their utility in FGFR4-dependent models [2].

FGFR Kinase Selectivity Off-Target Paralog Selectivity

Clinical Efficacy in HCC by FGF19 Status

In a Phase I clinical trial (NCT02834780) enrolling 128 patients with advanced HCC, H3B-6527 at 1000 mg QD achieved an objective response rate (ORR) of 5.6%, median overall survival (mOS) of 9.5 months, and median progression-free survival (mPFS) of 2.6 months [1]. Comparator fisogatinib (BLU-554) in a Phase I trial (NCT02508467) of 115 HCC patients demonstrated ORR of 17% and disease control rate (DCR) of 62% specifically in the FGF19 IHC-positive subgroup (mPFS 3.3 months), with ORR 0% in the FGF19-negative subgroup [1][2]. This cross-trial comparison highlights the critical importance of FGF19 biomarker stratification for both agents and provides benchmark response data for experimental design [3].

Hepatocellular Carcinoma Phase I Clinical Trial Objective Response Rate FGF19 Biomarker

Food-Effect Pharmacokinetics

A dedicated food-effect Phase I study (NCT03424577) in healthy volunteers demonstrated that a high-fat meal significantly increases H3B-6527 systemic exposure, with fed/fasted geometric mean ratios of 174% for Cmax and 246% for AUC₀₋ₜ [1]. Additionally, food delayed absorption (tmax ratio 200%) and reduced pharmacokinetic variability, with CV% for Cmax and AUC₀₋ₜ decreasing from 64.3–70.4% (fasted) to 41.9–54.5% (fed) [1]. This food-effect profile differs from fisogatinib and roblitinib, for which comparable published food-effect data are not available in the peer-reviewed literature, providing H3B-6527 users with actionable guidance for oral dosing in preclinical in vivo studies [2].

Pharmacokinetics Food Effect Bioavailability Phase I

FGF19 Predictive Biomarker Validation

Preclinical profiling across a panel of 40 hepatocellular carcinoma (HCC) cell lines and 30 HCC patient-derived xenograft (PDX) models established that FGF19 expression level is a robust predictive biomarker for H3B-6527 antitumor activity [1]. HCC cell lines with elevated FGF19 expression exhibited sensitive responses to H3B-6527, whereas cell lines with low or undetectable FGF19 showed minimal or no response [1][2]. In the Hep3B human HCC xenograft model (FGF19-amplified), H3B-6527 dosed orally twice daily at 100 mg/kg and 300 mg/kg significantly inhibited tumor growth and induced tumor regressions [2]. Comparable biomarker-driven preclinical datasets for fisogatinib and roblitinib are not publicly reported at this scale, making the 40-cell-line / 30-PDX panel a uniquely comprehensive resource for experimental planning [3].

Biomarker FGF19 Hepatocellular Carcinoma PDX Models

Gastric Cancer Combination Therapy

A 2026 study demonstrated that combining H3B-6527 with oxaliplatin significantly enhances antitumor efficacy in gastric cancer models compared to either agent alone [1]. In vitro, the combination reduced cancer cell viability and colony formation (p < 0.01 vs. monotherapy), while in patient-derived xenograft (PDX) models, the combination outperformed single-agent treatments in reducing tumor growth and improving survival [1]. Mechanistically, oxaliplatin alone increased FGFR4 expression in resistant cell populations, and H3B-6527 potentiated DNA damage (γH2AX) and apoptosis (cleaved caspase-3) while suppressing pro-survival signals (phospho-STAT3, BCL2 family) [1]. Comparable gastric cancer combination data for fisogatinib or roblitinib with oxaliplatin have not been published, establishing H3B-6527 as the preferred FGFR4 inhibitor for gastric cancer combination studies [1].

Gastric Cancer Combination Therapy Oxaliplatin Patient-Derived Xenograft

H3B-6527: Research Applications


FGF19-Amplified HCC Models

H3B-6527 is optimally deployed in preclinical efficacy studies using FGF19-amplified or FGF19-high HCC models, including the Hep3B cell line and FGF19-positive patient-derived xenografts (PDXs). Dosing at 100–300 mg/kg orally twice daily in murine models produces significant tumor growth inhibition and tumor regression [1]. Researchers should prospectively confirm FGF19 expression (mRNA or IHC) before initiating studies, as cell lines with low/absent FGF19 show minimal response [1][2].

Gastric Cancer Combination Therapy

H3B-6527 is uniquely validated for combination studies with oxaliplatin in gastric cancer models, where it significantly enhances DNA damage and apoptosis while suppressing pro-survival signaling (p < 0.01 vs. monotherapy) [3]. This combination is supported by mechanistic data showing oxaliplatin-induced FGFR4 upregulation in resistant cells, providing a rational basis for sequential or concurrent dosing schedules in gastric cancer cell lines, tumoroids, and PDX models [3].

FGFR4-Selective PD Studies

H3B-6527's ≥250-fold selectivity over FGFR1–3 makes it the reagent of choice for experiments requiring clean interrogation of FGFR4-specific signaling without confounding off-target FGFR1–3 inhibition [1]. This is particularly critical in systems where pan-FGFR inhibition would produce hyperphosphatemia-related artifacts or FGFR1/2/3-mediated compensatory pathway activation. Use H3B-6527 at concentrations ≤100 nM in cell culture to maintain FGFR4 selectivity while minimizing residual FGFR1–3 inhibition [1][2].

Oral PK and Food-Effect Modeling

H3B-6527 offers well-characterized oral pharmacokinetics with published food-effect data that can be leveraged for experimental standardization. Administration with a high-fat meal or lipid-rich vehicle increases systemic exposure by 1.5- to 2.5-fold and reduces inter-subject PK variability (CV% from ~70% to ~50%) [4]. Researchers can intentionally employ fed-state dosing to maximize exposure in efficacy studies or standardize fasting conditions to minimize variability in PK/PD modeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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